molecular formula C10H19NO2 B1581419 2-(Tert-butylamino)ethyl methacrylate CAS No. 3775-90-4

2-(Tert-butylamino)ethyl methacrylate

Cat. No. B1581419
CAS No.: 3775-90-4
M. Wt: 185.26 g/mol
InChI Key: BEWCNXNIQCLWHP-UHFFFAOYSA-N
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Patent
US04389502

Procedure details

The resulting polymer solution has a solids content of about 38.5-40.5 and a relative viscosity of about 1.17-1.20, measured at 25° C. on a 0.5% polymer solids solution using dichloroethylene solvent. The polymer contains about 78% methyl methacrylate, 15% ethyl acrylate, and 7% t-butylaminoethyl methacrylate.
[Compound]
Name
polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].[C:15]([O:20][CH2:21][CH2:22][NH:23][C:24]([CH3:27])([CH3:26])[CH3:25])(=[O:19])[C:16]([CH3:18])=[CH2:17]>C(Cl)CCl>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].[C:15]([O:20][CH2:21][CH2:22][NH:23][C:24]([CH3:27])([CH3:26])[CH3:25])(=[O:19])[C:16]([CH3:18])=[CH2:17] |f:4.5.6|

Inputs

Step One
Name
polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCNC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC.C(C=C)(=O)OCC.C(C(=C)C)(=O)OCCNC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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